molecular formula C9H9Cl2N B1314148 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline CAS No. 89315-56-0

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

カタログ番号: B1314148
CAS番号: 89315-56-0
分子量: 202.08 g/mol
InChIキー: QCSLOZFEMQTPJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: is a chemical compound with the molecular formula C9H9Cl2N and a molecular weight of 202.08 g/mol It is a derivative of tetrahydroisoquinoline, characterized by the presence of two chlorine atoms at the 5th and 7th positions of the isoquinoline ring

生化学分析

Biochemical Properties

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to interact with phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . The interaction with this enzyme suggests that this compound may influence the production of neurotransmitters such as epinephrine and norepinephrine. Additionally, it may exhibit inhibitory effects on certain enzymes, thereby modulating biochemical pathways and cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression profiles . These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Moreover, this compound may impact metabolic pathways by altering the levels of key metabolites and enzymes involved in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . For example, its interaction with phenylethanolamine N-methyltransferase results in the inhibition of this enzyme, thereby affecting the synthesis of catecholamines. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been shown to result in sustained changes in cellular functions, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as modulation of neurotransmitter levels and improvement in cognitive functions . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes oxidative reactions catalyzed by microsomal enzymes, leading to its conversion into different metabolites. These metabolic pathways can influence the overall activity and efficacy of this compound in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is crucial for elucidating the pharmacokinetics and pharmacodynamics of this compound.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biological effects. The localization of this compound can impact its activity and function, making it an important factor in its overall biochemical profile.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may enhance production efficiency.

化学反応の分析

Types of Reactions: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

1.1 Intermediate for Lifitegrast

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline serves as a crucial intermediate in the synthesis of Lifitegrast, a medication approved by the FDA for treating keratoconjunctivitis sicca (dry eye syndrome). Lifitegrast acts as a lymphocyte function-associated antigen-1 antagonist, inhibiting leukocyte adhesion and migration to inflammatory sites . The synthesis method involves several steps including benzyl protection and debenzylation reactions that yield high-purity products suitable for industrial production .

1.2 Neuroprotective Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease. These compounds demonstrate significant antioxidative and anti-inflammatory properties that can ameliorate neuronal damage and improve cognitive functions . Notably, derivatives like Dauricine have been shown to reduce intracellular calcium accumulation and oxidative stress in neuronal cultures .

Case Studies

3.1 Neuroprotective Effects in Animal Models

A case study involving the administration of Dauricine in mice models demonstrated its neuroprotective capabilities against secondary brain injuries induced by intracerebral hemorrhage. The study highlighted how Dauricine reversed the downregulation of glutathione peroxidase 4 (an important antioxidant enzyme), thereby reducing oxidative damage and improving outcomes in treated subjects .

3.2 Clinical Relevance in Alzheimer's Disease

Another case study reviewed the therapeutic potential of tetrahydroisoquinoline derivatives in Alzheimer's disease models. The findings suggested that these compounds could significantly reduce the severity of symptoms associated with neurodegeneration through their multifaceted mechanisms of action targeting altered signaling pathways .

Comparative Data Table

Application Details Source
Intermediate for LifitegrastUsed in the synthesis of Lifitegrast for dry eye treatment
NeuroprotectionExhibits antioxidative properties; reduces neuronal damage
Synthesis MethodHigh yield (>60%); environmentally friendly methods
Case Study: NeuroprotectionDauricine reduces oxidative stress in animal models
Case Study: Alzheimer's TreatmentTetrahydroisoquinoline derivatives show promise in reducing symptoms

類似化合物との比較

  • 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
  • 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • This compound-6-carboxylic acid hydrochloride

Comparison: this compound is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .

生物活性

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCTHIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines (THIQs) are a significant class of alkaloids known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The structural modifications in THIQs can greatly influence their pharmacological profiles.

Biological Activities

1. Antimicrobial Properties:
DCTHIQ has shown promising activity against various pathogenic bacteria. Research indicates that derivatives of THIQ exhibit significant antibacterial effects. For instance, compounds derived from DCTHIQ have been tested against strains such as Staphylococcus aureus and Klebsiella pneumoniae, demonstrating effective inhibition at low concentrations .

2. Neuropharmacological Effects:
DCTHIQ is also being studied for its potential as an orexin receptor antagonist. Orexin receptors play a crucial role in regulating sleep and appetite. Compounds that modulate these receptors may have therapeutic applications in treating disorders like insomnia and obesity .

3. Cytotoxicity:
In vitro studies have assessed the cytotoxic effects of DCTHIQ on cancer cell lines. Compounds containing the tetrahydroisoquinoline scaffold have shown selective cytotoxicity against certain cancer types, suggesting potential for development as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of DCTHIQ and its derivatives is closely related to their structural features. Key modifications that enhance activity include:

  • Chlorination: The presence of chlorine atoms at positions 5 and 7 increases the compound's potency against various pathogens.
  • Functional Groups: The introduction of different functional groups can enhance solubility and bioavailability, which are critical for therapeutic efficacy .

Case Studies

Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of several DCTHIQ derivatives against multiple bacterial strains. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 25 to 100 μg/mL against Staphylococcus epidermidis and Klebsiella pneumoniae. Notably, one derivative showed synergistic effects when combined with cefuroxime, indicating potential for combination therapies .

Case Study 2: Neuropharmacological Evaluation
Research on DCTHIQ's role as an orexin receptor antagonist revealed its ability to inhibit orexin-A binding in vitro. This inhibition was associated with reduced food intake in animal models, suggesting a mechanism for weight management therapies .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of DCTHIQ:

  • Antimicrobial Efficacy: DCTHIQ derivatives were found to be more effective against Gram-positive bacteria compared to Gram-negative strains.
  • Neuroprotective Effects: Certain analogs demonstrated neuroprotective properties in models of neurodegenerative diseases by modulating neurotransmitter levels .
  • Cytotoxicity Studies: Preliminary results indicate that some derivatives selectively induce apoptosis in cancer cells while sparing normal cells .

特性

IUPAC Name

5,7-dichloro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSLOZFEMQTPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00503768
Record name 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89315-56-0
Record name 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y9MNC9MYR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
Customer
Q & A

Q1: What are the key intermediates involved in synthesizing Lifitegrast using 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline?

A1: Two key intermediates are essential in synthesizing Lifitegrast using the this compound core:

  • Benzofuran-6-carboxylic acid: This compound provides the benzofuran moiety present in the final Lifitegrast molecule. []
  • Derivatized this compound-6-carboxylic acid: This intermediate can be further modified at the 2-position. Studies have explored the use of both a tert-butoxycarbonyl protecting group [] and a 2,2,2-trifluoroacetyl group [] at this position during Lifitegrast synthesis.

Q2: What are the advantages of the improved synthetic route for the this compound-6-carboxylic acid core?

A2: The improved synthetic route utilizes 2-(2,4-dichlorophenyl)ethan-1-amine and avoids harsh reaction conditions previously employed. [] This approach offers two significant advantages:

  • Higher yield: The new route achieves an 80% yield for the 5,7-dichloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid intermediate, compared to previously reported yields for similar compounds. []
  • Increased efficiency: The synthesis directly incorporates the chlorine atoms into the core structure, eliminating the need for additional chlorination steps and potentially leading to a more streamlined and cost-effective process. []

Q3: How can the enantiomers of Lifitegrast be separated, and what is the significance of this separation?

A3: Enantiomers of Lifitegrast can be efficiently separated using chiral High-Performance Liquid Chromatography (HPLC) with a Chiralpak IC stationary phase, which consists of tris(3,5-dichlorophenylcarbamate) immobilized on cellulose. [] This separation is crucial because:

  • Drug efficacy and safety: Different enantiomers of a drug molecule can exhibit distinct pharmacological properties, including differences in potency, toxicity, and metabolic pathways. Isolating the active enantiomer, in this case, (S)-Lifitegrast, ensures optimal therapeutic benefit and minimizes potential side effects. []
  • Quality control: A validated enantioselective HPLC method allows for the accurate determination of enantiomeric purity in Lifitegrast drug substance and formulations, ensuring consistent product quality and meeting regulatory standards. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。